molecular formula C34H24N4Na2O10S2 B12697068 Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate CAS No. 6428-81-5

Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate

Cat. No.: B12697068
CAS No.: 6428-81-5
M. Wt: 758.7 g/mol
InChI Key: MAGDVEUMSQOTTO-UHFFFAOYSA-L
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Description

Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustment to maintain the quality and yield of the final product. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in histological staining to highlight specific cell structures.

    Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant color properties. The azo groups in the molecule can participate in electron transfer reactions, making it useful in various analytical techniques. The molecular targets and pathways involved include interactions with metal ions and binding to specific cellular components in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-2,2’-stilbenedisulphonate
  • Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-2,2’-biphenyldisulphonate

Uniqueness

Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of methoxy groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

6428-81-5

Molecular Formula

C34H24N4Na2O10S2

Molecular Weight

758.7 g/mol

IUPAC Name

disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-sulfonatophenyl]-4-methoxybenzenesulfonate

InChI

InChI=1S/C34H26N4O10S2.2Na/c1-47-29-15-23(31(49(41,42)43)17-25(29)35-37-33-21-9-5-3-7-19(21)11-13-27(33)39)24-16-30(48-2)26(18-32(24)50(44,45)46)36-38-34-22-10-6-4-8-20(22)12-14-28(34)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

MAGDVEUMSQOTTO-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC(=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC=CC=C43)O)OC)S(=O)(=O)[O-])N=NC5=C(C=CC6=CC=CC=C65)O.[Na+].[Na+]

Origin of Product

United States

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